molecular formula C33H48O7 B12716558 (6R,25R)-28-Deoxy-6,28-epoxy-25-ethylmilbemycin B CAS No. 51596-13-5

(6R,25R)-28-Deoxy-6,28-epoxy-25-ethylmilbemycin B

Cat. No.: B12716558
CAS No.: 51596-13-5
M. Wt: 556.7 g/mol
InChI Key: SEYJRKYSPOJXIB-GSQYPKHESA-N
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Description

(6R,25R)-28-Deoxy-6,28-epoxy-25-ethylmilbemycin B is a complex organic compound belonging to the milbemycin family. Milbemycins are a group of macrolide antibiotics known for their potent anthelmintic and insecticidal properties. This specific compound is characterized by its unique structural features, including an epoxy group and an ethyl substitution, which contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,25R)-28-Deoxy-6,28-epoxy-25-ethylmilbemycin B involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the macrolide ring: This is achieved through a series of cyclization reactions.

    Introduction of the epoxy group: This step involves the oxidation of a double bond using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Ethyl substitution: This is usually done via alkylation reactions using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory synthesis. It involves optimizing reaction conditions to maximize yield and purity. Key steps include:

    Fermentation: Using genetically modified microorganisms to produce the precursor molecules.

    Purification: Employing techniques such as chromatography to isolate the desired compound.

    Chemical modification: Final steps to introduce specific functional groups and achieve the target structure.

Chemical Reactions Analysis

Types of Reactions

(6R,25R)-28-Deoxy-6,28-epoxy-25-ethylmilbemycin B undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be further oxidized to form diols.

    Reduction: The compound can be reduced to open the epoxy ring, forming alcohols.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, Grignard reagents.

Major Products

    Diols: Formed from the oxidation of the epoxy group.

    Alcohols: Resulting from the reduction of the epoxy group.

    Substituted derivatives: Produced through substitution reactions.

Scientific Research Applications

(6R,25R)-28-Deoxy-6,28-epoxy-25-ethylmilbemycin B has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study macrolide synthesis and reactivity.

    Biology: Investigated for its effects on various biological systems, including its role as an anthelmintic agent.

    Medicine: Explored for potential therapeutic applications, particularly in treating parasitic infections.

    Industry: Utilized in the development of insecticides and pesticides due to its potent biological activity.

Mechanism of Action

The mechanism of action of (6R,25R)-28-Deoxy-6,28-epoxy-25-ethylmilbemycin B involves binding to specific molecular targets, such as glutamate-gated chloride channels in parasites. This binding disrupts normal cellular function, leading to paralysis and death of the parasite. The compound’s unique structure allows it to interact with these targets effectively, making it a potent anthelmintic agent.

Comparison with Similar Compounds

Similar Compounds

  • Milbemycin A3
  • Milbemycin A4
  • Avermectin B1a

Comparison

Compared to other milbemycins and avermectins, (6R,25R)-28-Deoxy-6,28-epoxy-25-ethylmilbemycin B has unique structural features, such as the ethyl substitution and epoxy group, which enhance its biological activity and specificity. These modifications make it more effective against certain parasites and less prone to resistance development.

Properties

CAS No.

51596-13-5

Molecular Formula

C33H48O7

Molecular Weight

556.7 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-24-hydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C33H48O7/c1-7-28-22(4)13-14-32(40-28)18-26-17-25(39-32)12-11-21(3)15-20(2)9-8-10-24-19-37-30-29(36-6)23(5)16-27(31(34)38-26)33(24,30)35/h8-11,16,20,22,25-30,35H,7,12-15,17-19H2,1-6H3/b9-8+,21-11+,24-10+/t20-,22-,25+,26-,27-,28+,29+,30+,32+,33+/m0/s1

InChI Key

SEYJRKYSPOJXIB-GSQYPKHESA-N

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)\C)C

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)C)C

Origin of Product

United States

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